DW-1350
Overview
Description
DW-1350 is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzamidine core with various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DW-1350 involves multiple steps, including the formation of the thiazole ring, the attachment of the phenoxy and pentoxy groups, and the final amidine formation. The general synthetic route can be summarized as follows:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with a phenol derivative in the presence of a base.
Attachment of the Pentoxy Group: The pentoxy group is attached through an etherification reaction, where the phenoxy-thiazole intermediate reacts with a pentyl halide under basic conditions.
Formation of the Benzamidine Core: The final step involves the conversion of a nitrile derivative to the benzamidine core through a reaction with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
DW-1350 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives and reduced thiazole compounds.
Substitution: Substituted benzamidine derivatives with different functional groups.
Scientific Research Applications
DW-1350 has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including osteoporosis and bone fractures.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in bone metabolism and other physiological processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DW-1350 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in bone resorption, thereby promoting bone formation and preventing bone loss. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to bone metabolism.
Comparison with Similar Compounds
DW-1350 can be compared with other benzamidine derivatives and thiazole-containing compounds. Similar compounds include:
N-Hydroxy-4-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)benzamidine: Lacks the pentoxy group, resulting in different chemical properties and biological activities.
N-Hydroxy-4-(5-(4-(2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine: Lacks the isopropyl group, affecting its interaction with molecular targets.
N-Hydroxy-4-(5-(4-(5-isopropyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine: Lacks the methyl group, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVNCOKDAGOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491577-61-8 | |
Record name | DW-1350 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491577618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DW-1350 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CD2Z2GGYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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